molecular formula C13H12BrNOS B1487948 4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine CAS No. 1495721-52-2

4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine

Cat. No.: B1487948
CAS No.: 1495721-52-2
M. Wt: 310.21 g/mol
InChI Key: VXPUBYZZFBGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a useful research compound. Its molecular formula is C13H12BrNOS and its molecular weight is 310.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-2-(4-methylsulfanylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPUBYZZFBGOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C13H12BrNOSC_{13}H_{12}BrNOS. Its structure features a bromine atom and a methylsulfanyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may act on specific receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies show that this compound can inhibit the proliferation of cancer cell lines, including HL-60 cells, which are commonly used in leukemia research.
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cell types, suggesting its potential as an anticancer agent.
  • Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of HL-60 cell proliferation
Apoptosis InductionInduces apoptotic pathways
Antioxidant ActivityReduces oxidative stress

Case Study 1: Antiproliferative Activity

In a study assessing the effects of various compounds on HL-60 cells, this compound was shown to significantly reduce cell viability. The MTT assay indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications.

Case Study 2: Mechanism of Apoptosis

Research has demonstrated that treatment with this compound leads to morphological changes characteristic of apoptosis in HL-60 cells. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events. Additionally, Western blot analysis showed activation of caspase pathways, further confirming the compound's role in inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine
Reactant of Route 2
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4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.